molecular formula C13H17ClN2O2 B4673815 methyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate

methyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate

Cat. No. B4673815
M. Wt: 268.74 g/mol
InChI Key: IERITPURIIQGOZ-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCPP and has been studied for its mechanism of action and biochemical effects.

Mechanism of Action

MCPP acts as an agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. MCPP binds to the receptor and activates it, leading to the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
Research has shown that MCPP can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This can lead to changes in mood, anxiety, and stress response. MCPP has also been shown to have anxiogenic effects, which can induce anxiety and panic attacks in some individuals.

Advantages and Limitations for Lab Experiments

MCPP has been used in various lab experiments to study its mechanism of action and potential therapeutic applications. One advantage of using MCPP is its ability to selectively target the 5-HT1A receptor, which can lead to more specific results. However, one limitation is its anxiogenic effects, which can complicate the interpretation of results.

Future Directions

For research include investigating its potential therapeutic applications and developing more selective agonists for the 5-HT1A receptor.

Scientific Research Applications

MCPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety and depression. Research has shown that MCPP acts as a serotonin receptor agonist, which can modulate the release of neurotransmitters in the brain.

properties

IUPAC Name

methyl 4-(5-chloro-2-methylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10-3-4-11(14)9-12(10)15-5-7-16(8-6-15)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERITPURIIQGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-chloro-2-methylphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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